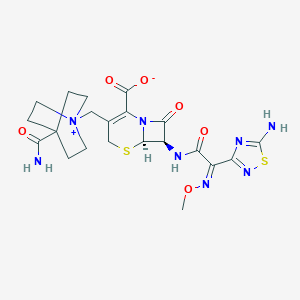![molecular formula C20H22O4 B037624 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde CAS No. 112116-24-2](/img/structure/B37624.png)
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde, also known as FPHB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde is not fully understood. However, it is believed that 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can interact with various proteins and enzymes in the body, leading to its unique biochemical and physiological effects. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to interact with acetylcholinesterase, which inhibits its activity and leads to the accumulation of acetylcholine in the brain. This can improve cognitive function and may be beneficial in the treatment of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to have unique biochemical and physiological effects. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to have anti-inflammatory effects and can inhibit the production of nitric oxide, which is involved in the development of various diseases. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to interact with acetylcholinesterase, which can improve cognitive function and may be beneficial in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde in lab experiments include its unique biochemical and physiological effects, which can provide insight into the development of various diseases. Additionally, 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to have low toxicity and can be easily synthesized using various methods. However, the limitations of using 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde in lab experiments include its limited solubility in water and its potential interactions with other compounds, which can affect the results of experiments.
Orientations Futures
There are several future directions for the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde. One direction involves the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde as a potential treatment for Alzheimer's disease. Another direction involves the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde as a potential anti-cancer agent. Additionally, the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde as a potential anti-inflammatory agent and its interactions with other compounds can provide insight into the development of various diseases. Further studies on the synthesis method of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde and its potential modifications can also lead to the development of new compounds with unique biochemical and physiological effects.
Conclusion:
In conclusion, 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde is a chemical compound that has been studied for its potential applications in scientific research. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been synthesized using various methods and has been shown to have unique biochemical and physiological effects. The study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can provide insight into the development of various diseases and can lead to the development of new compounds with unique properties. Further studies on the synthesis method and potential modifications of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can also lead to the development of new compounds with unique biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been achieved through various methods. One method involves the reaction of 3-bromobenzaldehyde with 3-(4-hydroxyphenoxy)hexanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-bromobenzaldehyde with 6-bromo-1-hexanol in the presence of a base, followed by the reaction with 3-hydroxybenzaldehyde. Both methods have been shown to yield high purity 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde.
Applications De Recherche Scientifique
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been studied for its potential applications in scientific research. One study found that 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can inhibit the proliferation of cancer cells by inducing apoptosis. Another study found that 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the development of Alzheimer's disease. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has also been shown to have anti-inflammatory effects and can inhibit the production of nitric oxide, which is involved in the development of various diseases.
Propriétés
IUPAC Name |
3-[6-(3-formylphenoxy)hexoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c21-15-17-7-5-9-19(13-17)23-11-3-1-2-4-12-24-20-10-6-8-18(14-20)16-22/h5-10,13-16H,1-4,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFWLMCQPEAET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572661 |
Source


|
| Record name | 3,3'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde | |
CAS RN |
112116-24-2 |
Source


|
| Record name | 3,3'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)



![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)







